2,6-Dimethoxypyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCMI involves several steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Isoxazole Ring: This involves the reaction of appropriate precursors under controlled conditions to form the isoxazole ring, a crucial component of CCMI.
Industrial Production Methods
Industrial production of CCMI follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
CCMI undergoes several types of chemical reactions, including:
Oxidation: CCMI can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CCMI into reduced forms, altering its chemical properties.
Substitution: Various substitution reactions can introduce different functional groups into the CCMI molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CCMI with altered functional groups, which can have different biological activities and properties .
Scientific Research Applications
CCMI has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of α7 nAChRs and their role in various chemical processes.
Biology: Investigated for its effects on neuronal signaling and cognitive functions in biological systems.
Medicine: Explored for its potential therapeutic applications in treating cognitive dysfunction and other central nervous system disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting α7 nAChRs.
Mechanism of Action
CCMI exerts its effects by acting as a positive allosteric modulator of the α7 nAChR. It enhances the receptor’s response to agonists without directly activating the receptor itself. This modulation leads to increased ion flow through the receptor, which can enhance neuronal signaling and cognitive functions. The molecular targets of CCMI include the α7 nAChR, and the pathways involved are primarily related to neuronal signaling and cognitive processes .
Comparison with Similar Compounds
Similar Compounds
PNU-120596: Another positive allosteric modulator of α7 nAChRs with similar cognitive-enhancing properties.
NS-1738: A compound that also modulates α7 nAChRs but with different pharmacokinetic properties.
GTS-21: An agonist of α7 nAChRs with distinct binding and activation profiles.
Uniqueness of CCMI
CCMI is unique due to its high selectivity and potency as a positive allosteric modulator of α7 nAChRs. Unlike other compounds, it does not bind to the orthosteric site, reducing the risk of desensitization and side effects. This makes CCMI a promising candidate for therapeutic applications targeting cognitive dysfunction and other central nervous system disorders .
Properties
IUPAC Name |
2,6-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTGEEMBZJBBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871156 | |
Record name | 2,6-Dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-18-1 | |
Record name | 2,6-Dimethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6231-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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